Dihydroisothiazole

Beschreibung

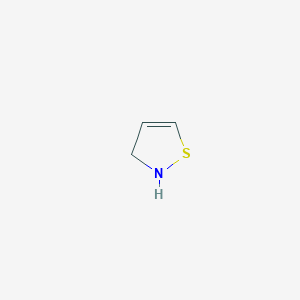

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

116959-14-9 |

|---|---|

Molekularformel |

C3H5NS |

Molekulargewicht |

87.15 g/mol |

IUPAC-Name |

2,3-dihydro-1,2-thiazole |

InChI |

InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChI-Schlüssel |

YTQQIHUQLOZOJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CSN1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Dihydroisothiazole Compounds

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of dihydroisothiazole compounds. These methods involve the formation of one or more covalent bonds to close a linear chain into a heterocyclic ring. Different precursors and reaction strategies, such as those involving lactones, sulfonyl chlorides, and intramolecular processes, have been developed to efficiently construct the this compound scaffold.

Cyclization of Propane-1,3-lactone with Amines

One synthetic route to the 4,5-dihydroisothiazole 1,1-dioxide scaffold involves a two-step process starting with propane-1,3-lactone. The initial step consists of the reaction between propane-1,3-lactone and an amine, which results in the formation of an N-substituted aminosulfonic acid intermediate. This intermediate is then subjected to a dehydration step, which induces cyclization to yield the final this compound 1,1-dioxide product.

Sulfonyl Chloride Cyclization with Amines

The cyclization involving sulfonyl chlorides represents a versatile method for constructing related heterocyclic systems. In one documented approach, alkyl sulfonates are first prepared by reacting alkyl sulfonyl chlorides, such as methanesulfonyl chloride or benzyl (B1604629) sulfonyl chloride, with an amine in the presence of triethylamine (B128534) in a solvent like dichloromethane (B109758). kuleuven.be The subsequent cyclization of these sulfonate intermediates is achieved using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) in acetonitrile (B52724) at room temperature. kuleuven.be This reaction sequence has been utilized to produce 4-amino-1,2-oxathiole 2,2-dioxides. kuleuven.be The mechanism for this cyclization involves the base-mediated abstraction of a proton to generate a carbanion, which then attacks the cyano carbon, leading to ring closure. kuleuven.be

| Starting Material | Reagents | Base | Product Class | Ref |

| Alkyl Sulfonyl Chloride, Amine | Triethylamine | DBU or NaH | 4-amino-1,2-oxathiole 2,2-dioxides | kuleuven.be |

| Methane Sulfonyl Chloride | Amine, Base | - | Heterocycle | kuleuven.be |

| Benzyl Sulfonyl Chloride | Amine, Base | - | Heterocycle | kuleuven.be |

[2+2] Cycloadditions Catalyzed by Tertiary Amines

While mentioned as a potential synthetic route for this compound 1,1-dioxides, detailed examples of [2+2] cycloadditions catalyzed specifically by tertiary amines to form the this compound ring are not extensively detailed in the surveyed literature. The Staudinger synthesis, a well-known [2+2] cycloaddition for producing β-lactams from ketenes and imines, can be catalyzed by tertiary amines in a catalytic version that reverses the typical reactivity of the ketene. organic-chemistry.org However, the direct application of this specific catalytic model to the synthesis of dihydroisothiazoles is not explicitly described.

Intramolecular Amino-Thiol Cyclization Strategies

Intramolecular cyclization strategies are highly effective for synthesizing this compound derivatives, particularly those fused to other ring systems. A notable example is the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) protocol. nih.govacs.org This method has been successfully used to prepare enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives from glyco-α-sulfonamidonitriles. nih.govacs.org The reaction is carried out on precursors derived from readily available monosaccharides and employs various bases such as potassium carbonate, cesium carbonate, n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA) to facilitate the carbanion-mediated ring closure. nih.govacs.org These CSIC reactions are key steps in accessing novel aza analogues of TSAO nucleosides. nih.govacs.org

| Precursor Type | Reaction Name | Base Used | Product | Ref |

| Glyco-α-sulfonamidonitriles | CSIC | K₂CO₃, Cs₂CO₃, n-BuLi, LDA | Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives | nih.govacs.org |

Hantzsch-Type Condensation Reactions

The Hantzsch reaction, traditionally known for pyridine (B92270) synthesis, has been adapted for the synthesis of other heterocycles, including dihydrothiazole derivatives, which are structurally related to dihydroisothiazoles. This multicomponent reaction typically involves the condensation of key building blocks to form the heterocyclic core in a single step.

Condensation of N-(Morpholin-4-yl)-N'-arylthioureas with α-Bromoacetophenones

A series of 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole derivatives have been synthesized using a Hantzsch-type condensation. lpnu.uaresearchgate.netlp.edu.ua This reaction involves the condensation of N-(morpholin-4-yl)-N'-arylthioureas with various α-bromoacetophenones in an alcohol solvent. lpnu.ualp.edu.ua The reaction mixture is typically boiled, during which the hydrobromide salts of the dihydrothiazole products precipitate as crystalline solids. lpnu.uaresearchgate.net These salts can then be neutralized, for example with an ammonium (B1175870) hydroxide (B78521) solution, to yield the free bases of the dihydrothiazole derivatives. lpnu.uaresearchgate.net The structure of the resulting compounds has been confirmed through techniques such as 1H NMR spectroscopy. lpnu.uaresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Product | Ref |

| N-(Morpholin-4-yl)-N'-arylthiourea | α-Bromoacetophenone | Alcohol | 4-Aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole hydrobromide | lpnu.ualp.edu.ua |

Three-Component Reactions for Dihydrothiazole Synthesis

Three-component reactions (TCRs) offer a powerful and atom-economical approach to synthesize complex molecules like dihydrothiazoles from simple starting materials in a one-pot process. These reactions are prized for their efficiency, often reducing the need for intermediate purification steps and minimizing waste.

One notable example involves the reaction between 2-aminophenols, isocyanides, and ketones, catalyzed by a Brønsted acid like triflic acid, to form benzoxazoles and other heterocyclic products. acs.org The reaction proceeds through a benzoxazine (B1645224) intermediate, which is formed by the intramolecular trapping of a reactive nitrilium ion. acs.org This intermediate can then be reacted with various bis-nucleophiles to generate a range of heterocyclic scaffolds. For instance, using cysteamine (B1669678) as the bis-nucleophile allows for the synthesis of dihydrothiazole derivatives. acs.org This method highlights the versatility of using a trapped intermediate to access diverse molecular architectures. acs.org

Another efficient three-component synthesis produces ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates. This method involves the reaction of primary alkyl or benzyl amines, carbon disulfide, and ethyl bromopyruvate. tandfonline.comtandfonline.com The reaction proceeds smoothly without the need for a catalyst or solvent, yielding the desired products in high yields within a short timeframe (1.5–3 hours). tandfonline.comtandfonline.com The proposed mechanism suggests the initial formation of a dithiocarbamic acid from the amine and carbon disulfide, which then acts as a nucleophile, attacking the ethyl bromopyruvate. Subsequent intramolecular cyclization and dehydration lead to the final dihydrothiazole product. tandfonline.com

Table 1: Examples of Three-Component Synthesis of Dihydrothiazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions | Yield (%) |

| 2-Aminophenol | Isocyanide | Ketone (followed by Cysteamine) | Dihydrothiazole derivative | Triflic acid | - |

| Benzylamine | Carbon Disulfide | Ethyl Bromopyruvate | Ethyl 3-benzyl-2-thioxo-2,3-dihydrothiazole-4-carboxylate | Solvent-free, Room Temp | 94 |

| n-Butylamine | Carbon Disulfide | Ethyl Bromopyruvate | Ethyl 3-butyl-2-thioxo-2,3-dihydrothiazole-4-carboxylate | Solvent-free, Room Temp | 92 |

Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) Protocols

The Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) represents a specialized and effective method for constructing the this compound ring system, particularly for creating spirocyclic derivatives fused to carbohydrate scaffolds.

Synthesis of Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) Derivatives from Glyco-α-Sulfonamidonitriles

A key application of the CSIC protocol is the synthesis of enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives. acs.orgnih.gov This process starts from readily available monosaccharides, such as D-ribose or D-xylose, which are converted into glyco-α-sulfonamidonitriles. acs.org These precursors undergo intramolecular cyclization mediated by a base. acs.orgnih.gov

The choice of base is critical for the success of the cyclization. While weaker bases like potassium carbonate and cesium carbonate are effective, stronger bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) have also been extensively investigated. acs.orgnih.govacs.org The reaction involves the generation of a carbanion adjacent to the nitrile group, which then attacks the sulfonate group intramolecularly, leading to the formation of the spiro-dihydroisothiazole dioxide ring system in good yields. acs.orgnih.govresearchgate.net For N-H sulfonamides, where weaker bases might deprotonate the nitrogen leading to insoluble salts, lithiated bases like n-BuLi or LDA are necessary to generate a soluble lithium salt that can undergo the cyclization. acs.org These spirocyclic compounds are valuable as they are considered aza-analogues of TSAO nucleosides (ATSAOs), which have potential biological applications. acs.orgnih.gov

Table 2: Base-Mediated Cyclization of Glyco-α-sulfonamidonitriles

| Starting Material | Base | Product | Yield (%) |

| D-Ribose derived sulfonamidonitrile | K₂CO₃ | Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivative | Good |

| D-Xylose derived sulfonamidonitrile | Cs₂CO₃ | Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivative | Good |

| D-Ribose derived N-H sulfonamidonitrile | n-BuLi | Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivative | - |

| D-Xylose derived N-H sulfonamidonitrile | LDA | Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivative | - |

Multi-Component and Catalyst-Free Approaches

Driven by the principles of green chemistry, recent research has focused on developing synthetic methods that are both efficient and environmentally benign. Multi-component and catalyst-free approaches for this compound synthesis are at the forefront of these efforts.

Visible-Light-Induced One-Pot Regioselective Synthesis

Visible light has emerged as a mild and sustainable energy source for promoting chemical reactions. A one-pot, multi-component synthesis of 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles has been developed using white LED light. rsc.orgrsc.orgcolab.ws This reaction involves the condensation of thiocarbohydrazide (B147625) and aldehydes with α-bromo-1,3-diketones. rsc.orgrsc.org The α-bromo-1,3-diketones are generated in situ from the corresponding diketones using N-bromosuccinimide (NBS). rsc.orgresearchgate.net The reaction proceeds in an environmentally friendly solvent like ethyl acetate (B1210297) (EtOAc) and provides excellent yields of the desired dihydrothiazole derivatives. rsc.orgrsc.org A proposed mechanism involves the visible-light-induced homolytic fission of the C-Br bond in the α-bromo-1,3-diketone and the S-H bond of a hydrazine (B178648) intermediate, leading to radical species that combine and cyclize to form the product. rsc.org

Metal- and Catalyst-Free Methods from Cysteine and Substituted-Benzonitriles

A novel and straightforward metal- and catalyst-free method has been developed for the synthesis of 2-aryl-4,5-dihydrothiazoles. mdpi.comnih.govresearchgate.net This method utilizes the reaction between the naturally occurring amino acid cysteine and various substituted benzonitriles. mdpi.comnih.govsemanticscholar.org The reaction yields a library of sixty different 2-aryl-4,5-dihydrothiazole analogs with yields ranging from 64% to 89%. mdpi.comnih.gov This approach is particularly attractive due to its operational simplicity, avoidance of toxic metal catalysts, and use of readily available starting materials. The structures of the resulting compounds were confirmed by NMR spectral analysis. mdpi.comnih.gov

Table 3: Yields of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted Benzonitriles

| Cysteine Derivative | Substituted Benzonitrile | Product | Yield (%) |

| L-Cysteine methyl ester HCl | 2-Hydroxybenzonitrile | (S)-2-(2'-hydroxyphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 85 |

| L-Cysteine methyl ester HCl | 3-Hydroxybenzonitrile | (S)-2-(3'-hydroxyphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 81 |

| L-Cysteine methyl ester HCl | 4-Fluorobenzonitrile | (S)-2-(4'-fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 78 |

| L-Cysteine methyl ester HCl | 4-Chlorobenzonitrile | (S)-2-(4'-chlorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 89 |

Derivatization Strategies

Derivatization is a crucial strategy for expanding the chemical diversity and functional applications of a core molecular scaffold. For this compound and its analogs, derivatization can enhance properties such as solubility, stability, or biological activity, and facilitate analysis. nih.govjfda-online.com

The functional groups present on the this compound ring, such as amino, hydroxyl, or carboxyl groups, serve as handles for further chemical modification. nih.gov For example, the core scaffold 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide can be diversified through one-pot, multi-component protocols. nih.gov These protocols can combine an aza-Michael addition with other reactions like a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) or esterification. nih.gov This allows for the rapid generation of large libraries of diverse isothiazolidine (B1259544) 1,1-dioxide derivatives from a common intermediate, which is highly valuable for small molecule probe discovery. nih.gov

Common derivatization reactions include:

Acylation: Reaction of amino or hydroxyl groups with acyl chlorides or anhydrides.

Alkylation: Introduction of alkyl groups onto nitrogen or oxygen atoms.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Click Chemistry: Copper-catalyzed cycloaddition of terminal alkynes with azides to form triazoles. nih.gov

These strategies enable the systematic modification of the this compound core to explore structure-activity relationships and develop new compounds with tailored properties.

Reactions of Isothiocyanates with Ambident Nucleophiles

The reaction between isothiocyanates and ambident nucleophiles serves as a route to substituted dihydrothiazoles. For instance, perfluoro-2-methylpent-2-en-3-yl isothiocyanate reacts with various ambident N,O- and N,S-nucleophiles. researchgate.net In the presence of triethylamine, these reactions exclusively yield 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net The process involves the nucleophilic addition of the ambident species to the isothiocyanate group. researchgate.net

Another approach involves the treatment of a ketenedithioacetal with an ambident nucleophile to prepare specific dihydrothiazole compounds. google.com Additionally, propargylamines can react with isothiocyanates to selectively produce 2-amino-4-methylenethiazolines. kcl.ac.uk

Synthesis from Monothiooxamides

Dihydrothiazoles can be synthesized from monothiooxamides that contain allylamine (B125299) fragments. The reaction is an induced heterocyclization using halogens. tandfonline.com Specifically, the reaction of these monothiooxamides with bromine or iodine, particularly in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate, proceeds rapidly at room temperature to afford dihydrothiazole products in high yields. tandfonline.com The key starting materials, monothiooxamides with allylamine or propargylamine (B41283) fragments, are prepared via the S-functionalization of chloroacetamides. tandfonline.com

The choice of solvent and halogen significantly impacts the reaction outcome. While reactions with bromine in dichloromethane produce thiazoles, the use of ionic liquids has been shown to be highly efficient for creating the dihydrothiazole ring, with reactions completing in minutes and yielding products in the 80-88% range. tandfonline.com

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| Monothiooxamide with allylamine fragment | Bromine | Ionic Liquid | Dihydrothiazole derivative | 80-88% |

| Monothiooxamide with allylamine fragment | Iodine | Ionic Liquid | Dihydrothiazole derivative | 80-88% |

| Monothiooxamide with propargylamine fragment (6a-c,e) | Bromine | Dichloromethane | Thiazole (B1198619) derivative (16a-c,e) | 50-55% |

Preparation of (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide Derivatives

A series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives incorporating a diacylhydrazine moiety have been designed and synthesized. nih.gov The synthesis confirms the structures through various analytical methods, including NMR and elemental analysis. nih.gov These compounds have been noted for their potential biological activities. nih.govdntb.gov.ua

Formation of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Derivatives from L-Cystine

The natural amino acid L-Cysteine is a common chiral precursor for synthesizing 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives. nih.govnovapublishers.com The condensation reaction between L-cysteine and aryl nitriles can produce pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.orgorganic-chemistry.org

The reaction conditions, particularly the buffer system, are crucial for achieving high yields and preventing racemization. organic-chemistry.org Research has shown that using a mildly basic NaHCO3/NaOH-buffered aqueous alcoholic medium results in good yields and high purity without significant racemization. organic-chemistry.orgorganic-chemistry.org This method is often more effective than traditional neutral phosphate (B84403) buffers, which can promote the hydrolysis of the product. organic-chemistry.org For many aryl nitriles, the reaction proceeds effectively at room temperature, yielding the desired enantiopure thiazolinic acids. organic-chemistry.org

| Aryl Nitrile | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Various aryl nitriles | L-cysteine, NaHCO3, cat. NaOH, aq. EtOH, RT | 58-95% | up to 99% |

| Electron-rich nitriles | Harsher conditions (Method B) | Not specified | Partial racemization observed |

Stereoselective Synthesis of this compound Chirality Centers

Achieving stereoselectivity in the synthesis of heterocyclic compounds is a significant goal in organic chemistry. For this compound-related structures, several strategies have been developed to control the formation of chiral centers.

A unique 5-endo-dig cyclization of certain γ-amino-ynamides, promoted by acid, can lead to the formation of 2,3-dihydro-isothiazole S-oxides. nih.gov This work also describes a highly stereoselective synthesis of chiral γ-amino-ynamides through the addition of lithiated ynamides to chiral N-tert-butanesulfinyl imines. nih.gov The stereoselectivity of this addition can be completely reversed by using a Lewis acid like BF3-OEt2. nih.gov

In the synthesis of related thiazolidine (B150603) structures from L-Cysteine and aromatic aldehydes, stereoselectivity is influenced by reaction conditions and substituents. tandfonline.com A proposed mechanism for this stereoselectivity involves an in situ imine intermediate. tandfonline.com For example, the synthesis of the butyloxy carbonyl (BOC) derivative of (2R/2S,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid stereoselectively yields the (2S,4R) diastereomer, a preference driven by strong hydrogen bonding from the ortho-hydroxyl group. tandfonline.com

Chemical Reactivity and Transformation Mechanisms of Dihydroisothiazole Systems

Fundamental Reaction Pathways

The chemical behavior of dihydroisothiazoles is characterized by several key reaction types, including oxidation, reduction, and substitution reactions. These transformations are crucial for the synthesis of a wide array of functionalized heterocyclic compounds.

Oxidation Leading to Sulfone Derivatives

The oxidation of the sulfur atom in the dihydroisothiazole ring is a common transformation that leads to the formation of this compound 1,1-dioxides, also known as sulfones. This oxidation significantly alters the electronic properties and reactivity of the heterocyclic ring.

Strong oxidizing agents are typically employed for this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can effectively oxidize the sulfide (B99878) to a sulfone. Hydrogen peroxide (H₂O₂) is another commonly used oxidant, often in the presence of a catalyst. rsc.org For instance, the oxidation of both alkyl and aryl sulfides to their corresponding sulfones can be achieved with 30% H₂O₂. rsc.org The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and selectivity. For example, a patented process describes the oxidation of a dihydroisoxazole (B8533529) derivative to the corresponding isothiazole (B42339) sulfone using oxidants like hydrogen peroxide or peracids in organic solvents like acetonitrile (B52724) or dichloromethane (B109758) at temperatures ranging from 25°C to 60°C.

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Acidic medium | |

| Chromium Trioxide (CrO₃) | Acidic medium | |

| Hydrogen Peroxide (H₂O₂) | With catalyst, various solvents | rsc.org |

| Peracids (e.g., m-CPBA) | Organic solvents |

Reduction Leading to Sulfide Derivatives

The reduction of this compound derivatives can lead to various products, including the corresponding sulfides or even ring-opened structures. The specific outcome of the reduction depends on the substrate and the reducing agent employed. For instance, the reduction of this compound 1,1-dioxides can convert the sulfone group back to a sulfide.

Common reducing agents used for these transformations include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions. The choice of reducing agent and reaction conditions allows for the selective reduction of the sulfone group without affecting other functional groups that may be present in the molecule.

Electrophilic Substitution Reactions on the this compound Ring

Electrophilic substitution reactions allow for the introduction of various functional groups onto the this compound ring. While the partially saturated nature of the this compound ring makes it less prone to classical aromatic electrophilic substitution compared to fully aromatic isothiazoles, such reactions can still occur, particularly on any associated aromatic substituents.

The mechanism of electrophilic substitution generally involves three steps: the generation of an electrophile, the formation of a carbocation intermediate (also known as a sigma complex or arenium ion), and the removal of a proton to restore aromaticity. byjus.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. scribd.com For example, halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Nucleophilic Substitution Reactions on the this compound Ring

Nucleophilic substitution reactions are a key method for functionalizing the this compound ring, where an electron-rich nucleophile displaces a leaving group. thermofisher.com These reactions can occur at the carbon or nitrogen atoms of the ring. The reactivity of the ring towards nucleophiles is influenced by the substituents present. For example, the C5 position of 4,5-dihydroisothiazole 1,1-dioxide is a center of reactivity for nucleophilic substitution with species like thiols or amines.

In some cases, the reaction with nucleophiles can lead to ring-opening. For instance, isothiazolium salts are sensitive to attack by amines, which can result in the opening of the ring to form mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de Another example involves the reaction of benzylidene dihydrothiazoles with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which generates an electrophilic intermediate that can then react with various nucleophiles. thieme-connect.com This can lead to substitution at either the 5-methyl position of the thiazole (B1198619) or at the hydroquinone (B1673460) aromatic center, depending on the nucleophile used. thieme-connect.com

Mechanistic Investigations of Specific Transformations

Understanding the mechanisms of specific reactions provides deeper insight into the reactivity of this compound systems and allows for the development of novel synthetic methodologies.

Transamination Reactions in Aminothis compound Derivatives

Transamination is a chemical reaction involving the transfer of an amino group to a keto acid, resulting in the formation of a new amino acid. wikipedia.org This process is fundamental in amino acid metabolism and is catalyzed by enzymes called transaminases or aminotransferases. wikipedia.orglumenlearning.com These enzymes typically require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.org

The mechanism of transamination occurs in two main stages. wikipedia.org In the first stage, the amino group of an amino acid is transferred to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing an α-keto acid. wikipedia.org In the second stage, the amino group from PMP is transferred to a different α-keto acid, regenerating PLP and forming a new amino acid. wikipedia.org

In the context of aminothis compound derivatives, while direct studies on their transamination are not extensively detailed in the provided search results, the general principles of transamination would apply. The amino group on the this compound ring could potentially be transferred to an α-keto acid acceptor like α-ketoglutarate, a common amino group acceptor in biological systems. wikipedia.org The study of such reactions could be relevant in understanding the metabolic fate of compounds containing this moiety or in the enzymatic synthesis of novel amino acid derivatives. For example, studies on halogenated tryptophan analogues have shown they can disrupt essential transamination mechanisms in parasites like Trypanosoma brucei by potentially inhibiting the responsible aminotransferases. plos.org

H₂S Release Mechanisms from Thionoesters Triggered by Cysteine

The release of hydrogen sulfide (H₂S) from thionoesters, prompted by the amino acid cysteine, is a significant transformation that has been investigated for its biological relevance. nih.govresearchgate.netresearchgate.net This reaction is analogous to the native chemical ligation (NCL) process, a powerful tool for peptide synthesis. researchgate.netnih.gov Building on the principles of NCL, it was hypothesized that thionoesters, as constitutional isomers of thioesters, would react with cysteine under physiological conditions to release H₂S. researchgate.netnih.gov

Mechanistic studies, including density functional theory (DFT) calculations, have elucidated the probable pathways for this reaction. nih.govresearchgate.net The kinetically favored mechanism begins with the nucleophilic attack of the ionized mercapto group of cysteine on the thionoester carbon. nih.govresearchgate.net This initial step forms a tetrahedral intermediate which then collapses to generate a dithioester intermediate and release an equivalent of phenol (B47542) (if a phenyl thionoester is used). nih.govnih.gov

The dithioester intermediate is central to the H₂S release cascade. nih.govrsc.org It undergoes a subsequent intramolecular nucleophilic addition from the amine group of the cysteine moiety. nih.govresearchgate.net This is followed by a rate-limiting, water-assisted proton transfer to create a cyclic thiol intermediate. nih.gov The final step involves the water-assisted elimination of H₂S from this cyclic intermediate, yielding a stable dihydrothiazole product. nih.govresearchgate.net The reaction of cysteine with thionoesters has been shown to proceed with high efficiency, with some systems reporting approximately 80% H₂S-releasing efficiency. researchgate.netnih.gov

It is important to note that alternative pathways, such as those initiated by the nucleophilic attack of the cysteine amine group, are considered kinetically less favorable. nih.govresearchgate.net Furthermore, under basic conditions, a competing reaction can occur: the ring-opening of the cyclic thiol intermediate to form a more stable thionoamide, which is detrimental to H₂S release. nih.gov However, under neutral conditions, the formation of the dihydrothiazole product and H₂S is the major observed outcome. nih.gov

Intramolecular Cyclization Pathways and Regioselectivity

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic systems, including dihydroisothiazoles and their isomers. mdpi.com These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms. The regioselectivity of the cyclization—the specific orientation in which the ring closes—is a critical factor that determines the final structure.

One common method involves the intramolecular cyclization of appropriately substituted thioamides. mdpi.com For instance, the cyclization of allyl-containing thioureas can be induced by various reagents, such as halogens or hydrogen halides, to form thiazoline (B8809763) derivatives. mdpi.com The success and regioselectivity of these cyclizations often depend on the substitution pattern of the starting material and the reaction conditions. researchgate.net

In radical-mediated cyclizations, such as the intramolecular thiol-ene reaction, a thiyl radical adds to a double bond within the same molecule. mdpi.com The regioselectivity of this process can be complex. Due to the long C-S bond and the potential for the sulfur atom's 3d orbitals to interact with the alkene's π-orbital, both terminal (exo) and internal (endo) ring closures can occur. mdpi.com However, regioselectivity can often be controlled. For example, the formation of a more stabilized radical intermediate can strongly favor one pathway over another; a 5-exo cyclization that forms a tertiary radical can proceed with high regioselectivity, with the competing 6-endo product not being observed. mdpi.com

In other systems, such as the synthesis of dihydroimidazo[5,1-c] nih.govtriazine-3,6-dione derivatives, regioselectivity is crucial in multiple steps. beilstein-journals.org The formation of the desired heterocyclic scaffold depends on a regioselective intramolecular heterocyclization, which can be favored by specific substitution patterns on the precursor molecule. beilstein-journals.org The choice of reagents and conditions, like the use of phosphorus pentasulfide for a regioselective thionation, can direct the reaction towards the desired cyclized product. beilstein-journals.org

Halogen-Induced Heterocyclization Mechanisms

Halogen-induced cyclizations are a powerful method for constructing heterocycles under mild conditions. mdpi.com These reactions utilize the high electrophilicity of halogens (like iodine, bromine, and chlorine) to activate an unsaturated bond, such as an alkene, within a molecule. mdpi.comnih.gov This activation leads to the formation of a cyclic halonium ion intermediate. mdpi.com A nearby nucleophile, such as a sulfur or nitrogen atom, then attacks this intermediate in an intramolecular fashion to close the ring, resulting in a halogenated heterocyclic product. mdpi.comnih.gov

This strategy has been applied to the synthesis of thiazoline derivatives. mdpi.com For example, the reaction of pyrazoles with 2,3-dibromopropylisothiocyanate can be used for a one-step synthesis of thiazoline derivatives through the intramolecular heterocyclization of an intermediate dibromo-substituted thiourea. mdpi.com The presence of halogen substituents in the resulting heterocycle can also increase the lipophilicity of the molecule. mdpi.com

The regioselectivity of halogen-induced cyclization is a key consideration. dnu.dp.ua In the electrophilic heterocyclization of 3-allyl-2-allylthioquinazolin-4-one, reaction with electrophiles like iodine bromide leads to the regioselective formation of a single thiazolo[3,2-a]quinazolinium product. dnu.dp.ua An excess of the halogen reagent did not alter the direction of the heterocyclization, indicating a strong inherent preference for one cyclization pathway. dnu.dp.ua The resulting halogenated products are also valuable as they can be further functionalized, adding to the synthetic utility of this method. mdpi.com

Factors Influencing Reaction Yield and Purity

The successful synthesis of dihydroisothiazoles and related heterocycles depends on the careful control of various reaction parameters that influence both the yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, reaction time, and the presence and nature of catalysts or bases.

The order of reagent addition has been shown to be a critical factor. nih.govresearchgate.netresearchgate.net In the synthesis of certain 1,3-thiazoline derivatives, changing the sequence in which reagents were added, combined with the use of an appropriate solvent (benzene) and an excess of a base (triethylamine) to act as a hydrogen bromide scavenger, significantly improved the yield from 65% to 96%. nih.gov The presence of a base is often crucial for facilitating the cyclization step. nih.govresearchgate.net

Solvent selection plays a major role. Polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity, but may complicate the purification process, requiring distillation to recover the product. In other cases, refluxing in solvents like DMSO is a common method, followed by purification steps such as distillation under reduced pressure and crystallization from a solvent mixture like water-ethanol to achieve a desired purity. The use of molecular sieves has also been reported to improve the yields of condensation products by removing water from the reaction medium. beilstein-journals.org

Temperature and reaction time are interdependent variables that must be optimized. For some thiazole syntheses, refluxing for extended periods (e.g., 18 hours) is necessary. In other cases, maintaining a specific temperature range, such as 80–100°C, is key to balancing the reaction rate against the formation of side-products. Advanced techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while maintaining or even improving yields.

The table below summarizes the impact of various factors on reaction outcomes based on findings for related heterocyclic syntheses.

| Factor | Condition / Reagent | Effect on Yield / Purity | Source |

| Reagent Addition Order | Optimized sequence with base | Increased yield from 65% to 96% | nih.gov |

| Base | Presence of Triethylamine (B128534) | Acts as an acid scavenger, improving yield | nih.gov |

| Solvent | DMSO, DMF, Ethanol-water | Influences reactivity and purification method | |

| Temperature | Reflux at 80-100°C | Balances reaction rate and side-product formation | |

| Catalyst | Transition metals (e.g., CuI) | Can accelerate ring closure and improve yield | |

| Purification Method | Distillation, Crystallization | Essential for achieving high purity of the final product | |

| Technology | Microwave-assisted synthesis | Reduces reaction time, can improve yield and purity |

Structural Elucidation and Advanced Characterization Techniques for Dihydroisothiazole Molecules

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone in the structural elucidation of novel chemical entities. For dihydroisothiazole molecules, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of their atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound derivatives in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of the nuclei and the stereochemistry of the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of dihydroisothiazoles exhibit characteristic chemical shifts and coupling constants that are indicative of the heterocyclic ring and its substituents. The interpretation of these spectra is fundamental to confirming the successful synthesis of a target molecule.

¹H NMR Spectroscopy: The protons on the this compound ring, specifically at the C4 and C5 positions, typically appear as multiplets in the aliphatic region of the spectrum. Their exact chemical shifts are influenced by the nature of the substituents on the ring and the nitrogen atom. Protons on carbon atoms adjacent to the sulfur and nitrogen heteroatoms are generally deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon atoms of the this compound ring resonate at distinct chemical shifts. The carbon atom double-bonded to nitrogen (C3) is typically observed in the downfield region. The chemical shifts of the C4 and C5 carbons are sensitive to the substitution pattern and provide valuable structural information.

Below are interactive tables summarizing typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives, based on data from related heterocyclic systems.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Position | Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | 2.5 - 3.5 | m | Chemical shift is dependent on substituents. |

| H-5 | 3.0 - 4.5 | m | Often appears at a lower field than H-4 due to proximity to nitrogen. |

| Substituent Protons | Variable | Variable | Dependent on the specific substituent group. |

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Position | Chemical Shift (ppm) | Notes |

| C-3 | 150 - 170 | The imine carbon, significantly deshielded. |

| C-4 | 30 - 50 | Saturated carbon, shielded compared to C3 and C5. |

| C-5 | 50 - 70 | Saturated carbon adjacent to nitrogen, deshielded relative to C4. |

| Substituent Carbons | Variable | Dependent on the specific substituent group. |

Note: The chemical shifts are approximate and can vary based on the solvent and the electronic effects of the substituents.

In the synthesis of substituted dihydroisothiazoles, the formation of regioisomers is a common possibility. Two-dimensional (2D) NMR techniques are indispensable for the definitive identification of the correct isomer by establishing through-bond and through-space correlations between nuclei. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. They are crucial for assigning the signals of the C4 and C5 protons to their corresponding carbon atoms in the this compound ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying regioisomers by observing long-range correlations from substituent protons to the carbons of the this compound ring. For instance, a correlation from a proton on a C3-substituent to the C4 of the ring would confirm the position of substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect through-space interactions between protons that are in close proximity. NOESY and ROESY are instrumental in determining the relative stereochemistry of substituents and confirming the spatial arrangement of different parts of the molecule, which can aid in distinguishing between regioisomers. princeton.edu

Certain this compound derivatives, particularly those with bulky substituents or amide functionalities, may exhibit restricted rotation around single bonds, leading to the existence of rotational isomers (rotamers) that can be observed by NMR spectroscopy. researchgate.net Dynamic ¹H NMR (DNMR) is a powerful technique used to study these conformational changes.

By recording ¹H NMR spectra at various temperatures, the coalescence of signals corresponding to the different rotamers can be observed. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer are visible. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature.

From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational dynamics of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a this compound molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

The IR spectrum of a this compound derivative will display characteristic absorption bands for the C=N bond of the isothiazoline ring, as well as bands corresponding to the various functional groups in the substituents.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Imine | C=N | 1620 - 1690 | Medium |

| Alkane | C-H (stretch) | 2850 - 2960 | Medium to Strong |

| Carbonyl (if present) | C=O | 1670 - 1780 | Strong |

| Amine (if present) | N-H (stretch) | 3300 - 3500 | Medium, Sharp |

| Sulfide (B99878) | C-S | 600 - 800 | Weak to Medium |

These characteristic absorptions provide quick confirmation of the presence of key functional groups and can be used to monitor the progress of a chemical reaction. pressbooks.pubucla.edulumenlearning.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In addition, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound derivatives, common fragmentation pathways may involve the cleavage of the heterocyclic ring or the loss of substituents. The analysis of these fragmentation patterns can help to confirm the proposed structure and distinguish it from isomers. nih.govresearchgate.netraco.cat

Computational and Theoretical Chemistry Studies on Dihydroisothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules by solving the Schrödinger equation, albeit with approximations for complex systems. openaccessjournals.com These methods allow for the detailed examination of molecular properties such as energy levels and bond lengths, which are crucial for understanding chemical reactivity. openaccessjournals.com

Molecular Geometry and Electronic Structure Determination

Quantum chemistry calculations are instrumental in determining the molecular geometry and electronic structure of dihydroisothiazole derivatives. iiste.orgresearchgate.net These computational methods can predict how atoms are arranged in three-dimensional space and how electrons are distributed within the molecule. mtu.edu For instance, in studies of pyrazol-2,3-dihydrothiazole sugar derivatives, quantum chemistry calculations were employed to confirm the chemical structures of the synthesized compounds. iiste.orgresearchgate.net The geometry of such molecules is optimized to find the most stable conformation, which corresponds to a minimum on the potential energy surface. ekb.eg This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's physical and chemical properties.

The electronic structure, on the other hand, describes the arrangement and energies of electrons within the molecule. This is crucial for understanding how the molecule will interact with other chemical species. For substituted thiazole (B1198619) derivatives, for example, understanding the electronic structure helps in elucidating their protonation behavior. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations for Reactivity and Kinetic Stability

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity and kinetic stability. iiste.orgresearchgate.netekb.eg The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. ekb.eg

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability. researchgate.net For example, in a study of pyrazol-2,3-dihydrothiazole sugar derivatives, the HOMO-LUMO energy gap was calculated to understand the chemical reactivity and kinetic stability of these compounds. iiste.orgresearchgate.net Similarly, for certain thiazole derivatives investigated as corrosion inhibitors, the HOMO and LUMO energies were calculated to be -5.54 eV and -7.44 eV, respectively, providing insight into their interaction with metal surfaces. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps and Related Parameters for Selected Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| APT | -5.54 | - | - | researchgate.net |

| MTT | -6.27 | - | - | researchgate.net |

| TCA | -7.44 | - | - | researchgate.net |

| QX-D1 | -5.07 | -2.86 | 2.21 | researchgate.net |

| QX-D2 | -4.90 | -2.72 | 2.18 | researchgate.net |

| QX-D3 | -5.13 | -3.04 | 2.09 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Electronegativity as a Quantum Chemical Descriptor

Electronegativity is a fundamental chemical property that describes the tendency of an atom to attract a shared pair of electrons. researchgate.net In the context of quantum chemical calculations, electronegativity serves as a valuable descriptor for predicting the nature of chemical bonds and the reactivity of molecules. researchgate.netresearchgate.net It provides a measure of the asymmetric distribution of charges within a molecule. researchgate.net For this compound systems, electronegativity can be calculated using theoretical methods to understand how different substituents affect the electron distribution in the heterocyclic ring. This information is crucial for predicting the sites of electrophilic and nucleophilic attack, thereby guiding the synthesis of new derivatives with desired properties. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. openaccessjournals.com It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems and reactions. sumitomo-chem.co.jp

Thermodynamic Parameter Calculations

DFT calculations are widely used to determine various thermodynamic parameters of chemical reactions, such as enthalpy, entropy, and Gibbs free energy. mdpi.comnumberanalytics.com These parameters are essential for understanding the feasibility and spontaneity of a reaction. numberanalytics.com For instance, DFT has been employed to calculate the thermodynamic properties of amino acids and novel benzofuroxan (B160326) derivatives. mdpi.commdpi.com In the context of this compound systems, DFT can be used to predict the heats of formation, reaction energies, and activation barriers for various transformations. mdpi.com These calculations can help in understanding the stability of different isomers and the energy profiles of reaction pathways. For example, a computational study on new two-amino-4-(4-chlorophenyl) thiazole derivatives utilized DFT to calculate thermodynamic parameters. researchgate.net

Table 2: Examples of Thermodynamic Parameters Calculated Using DFT

| Parameter | Description | Application in this compound Studies |

| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Predicts the relative stability of different this compound isomers and derivatives. mdpi.com |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of reactions involving dihydroisothiazoles, such as ring-opening or functionalization reactions. mdpi.com |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. | Helps in understanding the kinetics of reactions and predicting reaction rates. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Ab Initio Calculations

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. These methods are pivotal in predicting molecular structures, energies, and properties.

Determination of Rotational Energy Barriers and Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and its influence on their chemical and biological properties. Ab initio calculations are employed to determine the preferred conformations and the energy barriers to rotation around single bonds.

Research on 4-amino-2,3-dihydroisothiazole 1,1-dioxides has utilized molecular modeling to investigate their conformational preferences. These studies confirmed that the introduction of certain substituents, such as an o-chlorobenzyl group, can dictate a specific conformation where the planes of two π-electron systems adopt an orthogonal arrangement. This is due to steric hindrance between the chlorine atom and other groups on the heterocyclic ring. Furthermore, the presence of bulky methyl groups at the C-5 position of the this compound ring was found to induce significant conformational changes compared to less substituted analogs. mdpi.com

While specific rotational energy barrier values for the this compound ring itself are not extensively documented in the provided literature, studies on the closely related 4,5-dihydrothiazole heterocycle offer insight into the methodologies used. For instance, in a study on a phosphorus ylide containing a 4,5-dihydrothiazole-2-thiol moiety, theoretical calculations at the HF/6-31G level of theory were used to determine the rotational energy barrier around the carbon-carbon double bond, yielding a value of (82 ± 2) kJ/mol. nih.gov Analysis of 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole revealed that the dihydrothiazole (or thiazoline) ring adopts a flattened sofa conformation. mdpi.com

Table 1: Summary of Conformational Findings for this compound and Related Heterocycles

| Compound Class | Computational Method | Key Conformational Findings | Reference |

| 4-Amino-2,3-dihydroisothiazole 1,1-dioxides | Molecular Modelling | Orthogonal arrangement of π-systems with o-chlorobenzyl substitution; bulky C-5 groups cause conformational changes. | mdpi.com |

| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | X-ray Diffraction / NMR | The dihydrothiazole ring exists in a flattened sofa conformation. | mdpi.com |

In Silico Studies for Chemical Interactions

In silico studies encompass a variety of computational methods used to model and predict how molecules interact with biological targets. These techniques are instrumental in modern drug discovery and materials science.

Molecular Reactivity Analysis

Molecular reactivity analysis uses computational chemistry to predict the reactive sites of a molecule. Descriptors such as frontier molecular orbitals (HOMO and LUMO), chemical potential, and hardness are calculated to understand a compound's stability and reactivity. rsc.orgnih.gov

For 4,5-dihydroisothiazole 1,1-dioxide, computational analysis has shown that its reactivity is centered on the C5 position, which is susceptible to nucleophilic substitution by agents like thiols or amines. The presence of the saturated C4-C5 bond, which reduces aromaticity, makes the ring more prone to opening reactions compared to its fully aromatic isothiazole (B42339) counterparts. nih.gov

A common approach in reactivity analysis is the study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a large gap corresponds to high kinetic stability and low chemical reactivity, whereas a small gap suggests higher reactivity. rsc.org In studies on related dihydrothiazole derivatives, quantum chemical calculations were employed to determine this energy gap, thereby predicting the chemical reactivity and kinetic stability of the compounds. rsc.orgrsc.org

Table 2: Key Concepts in Molecular Reactivity Analysis

| Descriptor | Definition | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher hardness value correlates with lower reactivity. nih.gov |

| Electrophilicity (ω) | Measure of the ability to accept electrons | A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov |

Molecular Docking Simulations with Chemical Targets (e.g., Proteins, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). nih.gov This method is widely used to screen virtual compound libraries and to propose binding modes at the molecular level.

A significant in silico study focused on isothiazole derivatives as potential inhibitors of the hepatitis C virus (HCV) RNA polymerase (NS5B). mdpi.com Molecular docking simulations were used to place newly designed isothiazole compounds into the binding pocket of the NS5B protein. The results of these simulations revealed key interactions responsible for binding, which included hydrophobic interactions, conventional hydrogen bonds, carbon-hydrogen bonds, and electrostatic interactions with the amino acid residues in the protein's active site. mdpi.com

While specific docking studies on this compound were highlighted by the NS5B inhibitor research, the broader class of related dihydrothiazole compounds has been extensively studied. These derivatives have been docked against a variety of biological targets:

DNA and BSA: Dihydrothiazole derivatives have been docked with calf-thymus DNA (ct-DNA) and bovine serum albumin (BSA), with simulations suggesting a preference for binding within the minor groove of the DNA duplex. rsc.orgcolab.ws

Bacterial Proteins: As potential antibacterial agents, 4,5-dihydrothiazole derivatives were docked against the penicillin-binding protein 4 (PBP4) of E. coli and S. aureus. nih.govresearchgate.net

Cancer Targets: Various dihydrothiazole hybrids have been evaluated as inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) and the colchicine (B1669291) binding site of tubulin. researchgate.netresearchgate.net

Computational Simulations of Binding Mechanisms

Beyond the static picture provided by molecular docking, computational simulations of binding mechanisms, primarily through molecular dynamics (MD), offer a dynamic view of the ligand-receptor complex. mdpi.comnih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of binding poses, conformational changes, and the role of solvent molecules. mdpi.comwhiterose.ac.uk

For the aforementioned isothiazole derivatives designed as HCV NS5B inhibitors, molecular dynamics investigations were performed to confirm the stability of their binding modes. The simulations indicated that the newly formulated compounds formed a stable energetic state and maintained dynamic equilibrium within the protein's binding pocket, reinforcing the predictions made by molecular docking. mdpi.com

Similarly, MD simulations have been applied to related thiazole and dihydrothiazole systems to understand their interaction with therapeutic targets.

In a study of imidazole-2,3-dihydrothiazole compounds as VEGFR-2 inhibitors, MD simulations were used to analyze the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). researchgate.net

For thiazole-based hydrazones targeting the epidermal growth factor receptor (EGFR) in breast cancer cells, MD simulations assessed the stability and conformational behavior of the compounds within the binding site. nih.gov These simulations provide a more rigorous assessment of the binding hypothesis generated from docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use calculated molecular descriptors—numerical values that encode physicochemical, topological, or electronic features of a molecule—to predict the activity of new, untested compounds. jocpr.com

A comprehensive QSAR study was conducted on a series of 38 isothiazole derivatives to model their inhibitory activity against HCV NS5B polymerase. mdpi.com This research employed both multiple linear regression (MLR) and artificial neural network (ANN) techniques to build predictive models. The developed models demonstrated reliability in forecasting the inhibitory potential (pIC50) of new isothiazole derivatives, which was then used to guide the design of more potent inhibitors. mdpi.com

The selection of appropriate descriptors is fundamental to building a robust QSAR model. Studies on related thiazole and dihydrothiazole compounds have identified several classes of descriptors that correlate with biological activity:

Electronic Descriptors: In a QSAR study of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, antithrombotic activity was found to correlate best with electronic parameters like the field effect (F), Hammett constant (sigma), and dipole moment (mu). nih.gov

Physicochemical and Topological Descriptors: For a series of thiazole derivatives targeting the PIN1 enzyme, a QSAR model was developed using molar refractivity (MR), the partition coefficient (LogP), the energy of the LUMO (ELUMO), and the Balaban J index (a topological descriptor). imist.ma

Constitutional and Surface Area Descriptors: A QSAR model for the anti-tubercular activity of thiazolidine-4-one derivatives found that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), surface area (EstateVSA 6), and the number of halogen atoms (Shal) were positively correlated with activity. nih.gov

Structure Activity Relationship Sar Studies in Dihydroisothiazole Derivatives

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of dihydroisothiazole derivatives is intricately linked to their structural features. Modifications to the core heterocyclic ring, as well as to the substituents attached to it, can significantly alter the molecule's electronic and steric properties, thereby influencing its reaction pathways.

The this compound ring, being a partially saturated heterocycle, possesses a different reactivity profile compared to its fully aromatic isothiazole (B42339) counterparts. The presence of saturated carbon atoms allows for a degree of conformational flexibility, which can impact the accessibility of reactive sites. vulcanchem.com Key structural modifications and their impact on reactivity include:

Oxidation State of Sulfur: The sulfur atom in the this compound ring can exist in different oxidation states, most notably as a sulfide (B99878) or a sulfone (1,1-dioxide). The sulfone group is strongly electron-withdrawing, which can modulate the electronic properties of the entire heterocyclic system. This electronic modulation influences the susceptibility of the ring to various chemical transformations. For instance, the presence of a sulfone can activate adjacent positions for nucleophilic attack or influence the regioselectivity of cycloaddition reactions.

Ring Strain and Saturation: The degree of saturation in the five-membered ring affects its strain and, consequently, its reactivity. The 4,5-dihydro modification, for example, results in a non-planar, puckered conformation, which contrasts with the planar structure of aromatic thiazoles. vulcanchem.com This change in geometry can enhance susceptibility to ring-opening reactions.

Substituents on the Ring: The nature and position of substituents on the this compound ring play a crucial role in directing chemical reactions. Electrophilic and nucleophilic substitution reactions can be targeted to either the carbon or nitrogen atoms of the ring, or to the substituents themselves. For instance, in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, quantitative structure-activity relationship (QSAR) studies have shown that electronic parameters of the substituents are the most significant factors influencing their activity, while hydrophobic and steric factors are less important. nih.gov

| Structural Modification | Effect on Reactivity | Example Reaction Type | Reference |

|---|---|---|---|

| Oxidation of Sulfur to Sulfone (1,1-dioxide) | Increases electron-withdrawing character, modulates electronic properties of the ring. | Aza-Michael reactions, [3+2] cycloadditions. | |

| 4,5-Dihydro Saturation | Increases ring flexibility and susceptibility to ring-opening reactions. | Ring-opening reactions. | vulcanchem.com |

| Substitution at C4-Position | Alters ring strain and electronic density, affecting cycloaddition reactivity. | [3+2] cycloadditions with azides. | |

| N-Aroyl Substitution | Electronic parameters of the aroyl group strongly correlate with antithrombotic activity. | Not applicable (QSAR study). | nih.gov |

Influence of Substituents on Chemical Interaction Profiles

The substituents on a this compound derivative not only affect its intrinsic chemical reactivity but also govern its interactions with other molecules, a key factor in its biological activity and material properties. The electronic and steric nature of these substituents dictates the types of non-covalent interactions the molecule can engage in, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution across the this compound scaffold. nih.gov For example, electron-withdrawing groups on a phenyl substituent can influence the acidity of nearby protons and the strength of hydrogen bonds. nih.gov In a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, the presence of a chlorine atom or a nitro group at the 4-position of the phenyl ring was found to be detrimental to inhibitory activity against human carbonic anhydrase II (hCA II). nih.gov Conversely, the introduction of a second halogen at the 2-position of the phenyl ring restored potent inhibitory activity. nih.gov This highlights the high sensitivity of the binding pocket to the electronic nature and positioning of substituents. nih.gov

Steric Effects: The size and shape of substituents can create steric hindrance, which may either block or facilitate interactions with a target molecule. rptu.de In some cases, bulky substituents can prevent a molecule from fitting into a binding site, while in others, they can promote a more favorable binding conformation. nih.gov For instance, in 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, a phenyl group at the 2-position was found to be favorable for binding to the metallo-β-lactamase IMP-1, whereas the addition of even small substituents like a chloro or hydroxyl group to the phenyl ring resulted in a loss of inhibitory activity due to unfavorable steric interactions. nih.gov

| Substituent Type/Position | Influence on Interaction Profile | Observed Effect | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2, -Cl) on a 4-phenyl ring | Alters electrostatic interactions within a binding pocket. | Decreased inhibitory activity against hCA II. | nih.gov |

| 2,4-Dichlorophenyl group at position 4 | Optimizes electronic and steric interactions. | Potent and selective inhibition of hCA II. | nih.gov |

| Substituents on a 2-phenyl ring | Steric hindrance can prevent binding. | Loss of inhibitory activity against metallo-β-lactamase IMP-1 with -Cl, -Br, or -OH substituents. | nih.gov |

| Ethyl ester group at position 5 | Enhances lipophilicity and affects metabolic stability. | Increased solubility in organic solvents. | vulcanchem.com |

Stereochemical Effects on Chemical Behavior and Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the chemical behavior and transformations of this compound derivatives. allen.innumberanalytics.com The presence of chiral centers or restricted bond rotation can lead to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit distinct chemical and physical properties. allen.inuou.ac.in

Chirality and Enantioselectivity: The this compound ring itself can be chiral if appropriately substituted. For example, the saturated carbon atoms in the ring can serve as stereocenters. The presence of a chiral substituent, such as a phenylethyl group, also introduces stereochemical complexity. This chirality is crucial in biological systems, where receptors and enzymes are often stereospecific. numberanalytics.com For instance, in a series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, the R configuration was confirmed by X-ray crystallography and was found to be important for their antifungal activity. rhhz.net

Diastereoselectivity in Reactions: The existing stereochemistry of a this compound derivative can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. The facial selectivity of an incoming reagent can be dictated by the steric bulk of existing substituents, leading to the preferential formation of one diastereomer over another.

| Stereochemical Feature | Effect on Chemical Behavior | Example | Reference |

|---|---|---|---|

| Chiral center in a substituent | Introduces stereochemical complexity and potential for enantioselective interactions. | A phenylethyl substituent on the this compound ring. | |

| (R)-configuration at C4 | Crucial for biological activity. | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides exhibit good antifungal activity. | rhhz.net |

| Puckered ring conformation | Affects molecular recognition and binding properties compared to planar analogs. | The 4,5-dihydro modification leads to a non-planar conformation. | vulcanchem.com |

Identification of Key Structural Motifs for Chemical Functionality

Through extensive SAR studies, researchers have identified key structural motifs within this compound derivatives that are essential for their chemical functionality. nih.gov These motifs are specific arrangements of atoms and functional groups that are consistently associated with a particular chemical property or biological activity.

The Dihydrothiazole Scaffold: The core dihydrothiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. rsc.org Its unique combination of a sulfur and a nitrogen atom within a partially saturated five-membered ring provides a versatile template for the construction of diverse molecular architectures. rsc.org

The Sulfonamide Group: The incorporation of a sulfonamide group, often as a substituent on a phenyl ring attached to the dihydrothiazole core, is a well-established motif for targeting certain enzymes, such as carbonic anhydrases. nih.gov

Aryl Substituents: The presence of an aryl group, such as a phenyl ring, directly attached to the dihydrothiazole ring is a common feature in many active derivatives. nih.govrhhz.net The electronic and steric properties of this aryl group and its substituents can be fine-tuned to optimize interactions with a biological target. nih.govnih.gov

Carboxamide and Ester Groups: Functional groups like carboxamides and esters attached to the dihydrothiazole ring can act as important hydrogen bond donors or acceptors, and can also influence the molecule's pharmacokinetic properties. rhhz.netvulcanchem.com

The identification of these key motifs allows for a more focused approach to drug design and the development of new materials. goettingen-research-online.de By combining these motifs in novel ways or by modifying them systematically, scientists can create new generations of this compound derivatives with improved functionality. nih.gov

| Structural Motif | Associated Chemical Functionality/Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Dihydrothiazole ring | Versatile scaffold for bioactive compounds. | Thiazoline-containing natural products. | rsc.org |

| Benzenesulfonamide moiety | Inhibition of carbonic anhydrases. | 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides. | nih.gov |

| 2-Aryl substituent | Modulation of biological activity through steric and electronic effects. | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids. | nih.gov |

| 4-Carboxamide group | Antifungal activity. | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides. | rhhz.net |

Applications of Dihydroisothiazole Scaffolds in Chemical and Material Sciences

Dihydroisothiazoles as Synthetic Building Blocks

The inherent reactivity and structural features of dihydroisothiazoles position them as valuable intermediates in organic synthesis. Their utility spans the creation of intricate heterocyclic systems and the preparation of fundamental organic functional groups.

Precursors for Complex Heterocyclic Compounds

Dihydroisothiazole derivatives serve as foundational synthons for the construction of more elaborate heterocyclic architectures. The strained ring system and the presence of both nitrogen and sulfur heteroatoms allow for a variety of chemical transformations. These can include ring-opening reactions, cycloadditions, and functional group interconversions, providing access to a diverse array of novel heterocyclic compounds. researchgate.net The ability to participate in reactions like aza-Michael additions and oxidative cyclization processes further underscores their importance as versatile intermediates.

Transition-metal-catalyzed reactions, particularly those involving rhodium, have emerged as a powerful strategy for constructing diverse heterocyclic scaffolds from precursors like 1,2,3-thiadiazoles, which can lead to isothiazole (B42339) derivatives. researchgate.net These methods often involve denitrogenative transannulation, showcasing the modularity and efficiency of modern synthetic approaches. researchgate.net

Synthesis of Aza Analogues of Nucleosides

The quest for novel antiviral and antitumor agents has driven extensive research into nucleoside analogues. mdpi.commdpi.com this compound derivatives have been explored in the synthesis of aza analogues of nucleosides, where a nitrogen atom replaces a carbon atom in the sugar moiety. For instance, this compound 1,1-dioxides have been investigated as potential inhibitors of HIV-1 reverse transcriptase. acs.org The synthesis of these complex molecules often involves multi-step sequences, highlighting the importance of efficient and selective methodologies. mdpi.com Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, have become increasingly valuable in the preparation of nucleoside analogues. academie-sciences.frresearchgate.net

| Precursor Type | Target Analogue | Significance | Reference |

| This compound 1,1-dioxides | TSAO analogues | Potential HIV-1 reverse transcriptase inhibitors | acs.org |

| Pyrimidine derivatives | 8-Aza-7-deazapurine nucleosides | Potential antibacterial agents | mdpi.com |

Utility in Preparing Aldehydes, Ketones, and Thiazolium Salts

Beyond their role in building complex heterocycles, this compound scaffolds can be strategically employed in the synthesis of fundamental organic functional groups. While direct conversion of the this compound ring to aldehydes and ketones is not a primary application, the functionalities present can be manipulated through multi-step reaction sequences. More established methods for aldehyde and ketone synthesis include the oxidation of primary and secondary alcohols, ozonolysis of alkenes, and hydration of alkynes. libretexts.orglibretexts.orgncert.nic.in

Thiazolium salts, which are key precursors to N-heterocyclic carbenes (NHCs) used in organocatalysis, can be synthesized through various routes. researchgate.netusask.ca While not a direct transformation, the structural motifs found in dihydroisothiazoles are related to thiazoles, and synthetic pathways could potentially be devised to convert one to the other, although this is not a commonly reported application. The synthesis of thiazolium salts is crucial for their application in reactions like the benzoin (B196080) condensation and Stetter reaction. usask.ca

Chemical Bioconjugation and Peptide Modification

The selective and stable modification of biomolecules is a cornerstone of chemical biology and drug discovery. This compound-related structures have found significant applications in this area, particularly in the context of peptide and protein chemistry.

Cysteine-Specific Bioconjugation

Cysteine, with its nucleophilic thiol side chain, is a prime target for site-specific modification of proteins and peptides. nih.gov While not directly involving a pre-formed this compound ring, a key strategy for cysteine bioconjugation leads to the in situ formation of a stable dihydrothiazole ring. This reaction occurs between a molecule containing a 1,2-aminothiol, such as an N-terminal cysteine residue, and a reagent like 2-((alkylthio)(aryl)methylene)malononitrile (TAMM). mdpi.com This process is highly chemoselective and proceeds under biocompatible conditions, forming a stable 2-aryl-4,5-dihydrothiazole product. mdpi.comnih.gov